N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
N-(2-Methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with a methoxy group at the 2-position and a trifluoromethylphenyl group attached via a methanesulfonamide linker. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxypyrimidine moiety may contribute to binding interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c1-22-12-17-6-11(7-18-12)19-23(20,21)8-9-2-4-10(5-3-9)13(14,15)16/h2-7,19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOQOFOWDECDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Methoxypyrimidine Ring: The methoxypyrimidine ring can be synthesized through the reaction of appropriate pyrimidine derivatives with methanol under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Pyrimidine-Based DHFR Inhibitor (CAS 2120282-75-7)
Structure : 5-{4-[3-(2-Methoxypyrimidin-5-yl)phenyl]piperazin-1-yl}pyrimidine-2,4-diamine
Key Features :
- Contains a 2-methoxypyrimidine group linked to a piperazine-pyrimidine scaffold.
- Acts as a dihydrofolate reductase (DHFR) inhibitor with antibacterial properties.
Comparison :
- Similarity : Both compounds share the 2-methoxypyrimidinyl moiety, which may play a role in targeting enzymes like DHFR.
- The trifluoromethylphenyl group in the target compound enhances hydrophobicity compared to the piperazine-linked pyrimidine in the DHFR inhibitor .
Firazorexton (CAS 2274802-95-6)
Structure: N-{(2S,3S)-1-(2-Hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluoro[1,1'-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide Key Features:
- A methanesulfonamide derivative with a trifluorobiphenyl group and a pyrrolidine scaffold.
- Functions as a norepinephrine receptor agonist.
Comparison :
- Similarity : Both compounds utilize a methanesulfonamide linker and fluorine-rich aromatic groups (trifluoromethylphenyl vs. trifluorobiphenyl), which improve membrane permeability.
- Difference : Firazorexton’s stereochemical complexity (2S,3S configuration) and pyrrolidine ring likely enhance receptor binding specificity, whereas the target compound’s pyrimidine ring may favor interactions with nucleotide-binding domains .
Sulfentrazone (CAS 122836-35-5)
Structure : N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide
Key Features :
- A herbicidal sulfonamide containing a triazole ring and dichlorophenyl group.
- Inhibits protoporphyrinogen oxidase (PPO) in plants.
Comparison :
- Similarity : Both compounds are methanesulfonamides with halogenated aromatic groups (trifluoromethylphenyl vs. dichlorophenyl), contributing to herbicidal activity.
- Difference: Sulfentrazone’s triazole ring enhances PPO inhibition, while the target compound’s pyrimidine group may redirect activity toward non-herbicidal targets (e.g., mammalian enzymes) .
Methanesulfonamide Derivative (CAS 705937-73-1)
Structure : Methanesulfonamide,N-[[4-[1-(6-Methoxy-3-pyridinyl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-5-yl]phenyl]methyl]-
Key Features :
- Combines a methoxypyridine, trifluoroethoxy-substituted pyrazole, and methanesulfonamide.
Comparison :
- Similarity : Both compounds feature methoxy-substituted heterocycles (pyrimidine vs. pyridine) and fluorine-containing groups (trifluoromethyl vs. trifluoroethoxy).
N-[4-(4-Fluorophenyl)-5-Hydroxymethyl-6-Isopropylpyrimidin-2-yl]-N-Methyl-Methanesulfonamide
Structure : Reported in Acta Crystallographica (2011)
Key Features :
- Pyrimidine core with fluorophenyl, hydroxymethyl, and isopropyl substituents.
- Methanesulfonamide group attached via a methyl linkage.
Comparison :
- Similarity : Both compounds have pyrimidine rings and fluorinated aromatic groups.
- Difference : The hydroxymethyl and isopropyl groups in this derivative likely enhance solubility but reduce hydrophobicity compared to the target compound’s trifluoromethylphenyl group .
Biological Activity
N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H15F3N2O2S
- IUPAC Name : this compound
The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological activity, while the methanesulfonamide moiety is often linked to pharmacological properties.
Antitumor Activity
Research has indicated that this compound exhibits promising antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that it possesses significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is thought to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
One of the key biological activities of this compound is its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to decreased cell viability in rapidly dividing cells, such as those found in tumors.
Case Study 1: Antitumor Efficacy in Preclinical Models
A preclinical study conducted on murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study emphasized the importance of dosage and administration route in maximizing therapeutic efficacy.
Case Study 2: Antimicrobial Testing
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.
Research Findings Summary Table
| Biological Activity | Mechanism of Action | Observed Effects |
|---|---|---|
| Antitumor | Induction of apoptosis | Reduced cell proliferation |
| Antimicrobial | Disruption of cell wall synthesis | Inhibition of bacterial growth |
| Enzyme Inhibition (DHFR) | Competitive inhibition | Decreased viability in cancer cells |
Q & A
Q. What are the standard synthetic routes for N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide?
The synthesis typically involves coupling a methoxypyrimidine derivative with a trifluoromethylphenylmethanesulfonamide precursor. Key steps include:
- Borylation/Suzuki coupling : Use of palladium catalysts (e.g., [Pd(dppf)Cl₂]) and boronic acids to attach the pyrimidine moiety .
- Sulfonylation : Reaction with methanesulfonyl chloride under basic conditions (e.g., Cs₂CO₃ or triethylamine) to form the sulfonamide bond .
- Purification : Techniques like normal-phase chromatography (10% methanol/CH₂Cl₂) or recrystallization ensure high purity .
- Characterization : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity .
Q. How is the compound characterized for structural validation?
- NMR Spectroscopy : ¹H NMR identifies protons on the methoxy group (δ ~3.9 ppm) and trifluoromethylphenyl group (δ ~7.6-8.0 ppm). ¹³C NMR detects the sulfonamide sulfur environment (~110-120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Purity analysis (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies optimize regioselectivity during pyrimidine functionalization?
Regioselectivity in pyrimidine substitutions is controlled by:
- Directing Groups : Methoxy groups at the 2-position of pyrimidine direct electrophilic attacks to the 5-position via resonance stabilization .
- Catalytic Systems : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) favor C-5 coupling over C-4 due to steric and electronic effects .
- Temperature/Base Selection : Lower temperatures (60–80°C) and weak bases (K₂CO₃) minimize side reactions .
Q. How can contradictory solubility data across studies be resolved?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. XRPD identifies polymorphic variations .
- pH Effects : The sulfonamide group (pKa ~10) ionizes in basic media, enhancing water solubility. Adjusting pH to 7–8 stabilizes the neutral form .
- Co-solvents : Adding 10–20% PEG-400 improves solubility in preclinical formulations .
Q. What computational methods predict target interactions for this sulfonamide?
- Docking Studies : Molecular docking (AutoDock Vina) models interactions with enzymes like HCV NS5B polymerase, where the trifluoromethylphenyl group occupies hydrophobic pockets .
- MD Simulations : 100-ns simulations assess binding stability, with RMSD <2 Å indicating robust target engagement .
- QSAR Models : Electron-withdrawing substituents (e.g., CF₃) correlate with enhanced inhibitory potency (IC₅₀ <100 nM) .
Data Contradiction Analysis
Q. Why do biological activity assays yield variable IC₅₀ values?
Variability arises from:
- Assay Conditions : Differences in ATP concentrations (1–10 µM) in kinase assays alter competition for binding sites .
- Cell Lines : Hepatocyte (Huh-7) vs. recombinant enzyme assays show discrepancies due to metabolic degradation .
- Control Normalization : Normalizing to staurosporine (broad-spectrum inhibitor) vs. vehicle affects baseline calculations .
Q. How to address inconsistencies in reported melting points?
- Purity : Impurities lower observed melting points. Reproduce results via recrystallization (ethanol/water) and HPLC validation .
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies endothermic peaks corresponding to stable polymorphs .
Methodological Recommendations
8. Best practices for scaling up synthesis without compromising yield:
- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions during exothermic steps (e.g., sulfonylation) .
- Catalyst Recycling : Immobilized Pd catalysts on silica reduce metal leaching and costs .
- In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time via FTIR or Raman .
Q. How to design stability studies for long-term storage?
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. HPLC tracks degradation products (e.g., hydrolysis of methoxy groups) .
- Light Sensitivity : UV-vis spectroscopy under ICH Q1B guidelines identifies photodegradation pathways .
Comparative Studies
Q. How does this compound compare to analogs in enzymatic inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
